molecular formula C16H8Cl2O3 B3974051 2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione CAS No. 25315-19-9

2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione

Cat. No. B3974051
CAS RN: 25315-19-9
M. Wt: 319.1 g/mol
InChI Key: WOXYHHTVJHEQBH-UHFFFAOYSA-N
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Description

2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione, commonly known as DCID, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. DCID is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. This compound has been the subject of numerous scientific studies due to its unique chemical and physical properties.

Mechanism of Action

The mechanism of action of DCID involves its ability to target specific molecular pathways involved in cancer cell survival. DCID has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and DNA polymerase. DCID has also been found to induce the expression of certain genes that are involved in the regulation of apoptosis in cancer cells.
Biochemical and Physiological Effects
DCID has been found to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DCID can induce apoptosis in cancer cells by activating specific molecular pathways involved in apoptosis. In vivo studies have shown that DCID can inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCID in lab experiments is its potent anticancer activity against various cancer cell lines. DCID has been found to exhibit a high degree of selectivity towards cancer cells, which makes it an attractive candidate for further development as an anticancer agent. However, one of the main limitations of using DCID in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research and development of DCID. One potential direction is to further investigate the molecular pathways involved in the anticancer activity of DCID. Another potential direction is to develop more efficient methods for synthesizing DCID, which could improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential toxicity of DCID and its effects on normal cells in vivo.

Scientific Research Applications

DCID has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DCID is in the field of cancer research. DCID has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. DCID has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific molecular pathways involved in cancer cell survival.

properties

IUPAC Name

2-[(3,5-dichloro-4-hydroxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2O3/c17-12-6-8(7-13(18)16(12)21)5-11-14(19)9-3-1-2-4-10(9)15(11)20/h1-7,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXYHHTVJHEQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314265
Record name STK162824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25315-19-9
Record name NSC281764
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK162824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 2
2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 3
2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 4
2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 5
2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione

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